molecular formula C23H23N3O4S2 B2984007 N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-76-2

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2984007
CAS No.: 851780-76-2
M. Wt: 469.57
InChI Key: XBJJAYPATZPQLB-UHFFFAOYSA-N
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Description

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonylation of an amine precursor with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: RMgX in dry THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions, stabilizing the compound within the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and pyrazole moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-20(15-13-18)25-31(2,27)28)24-26(23)32(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJJAYPATZPQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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